molecular formula C32H25N3O2 B10882274 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-phenoxyacetamide

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-phenoxyacetamide

Cat. No.: B10882274
M. Wt: 483.6 g/mol
InChI Key: PPYYJUQCYNOBMR-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with benzyl, cyano, and phenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

Molecular Formula

C32H25N3O2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C32H25N3O2/c33-21-28-30(25-15-7-2-8-16-25)31(26-17-9-3-10-18-26)35(22-24-13-5-1-6-14-24)32(28)34-29(36)23-37-27-19-11-4-12-20-27/h1-20H,22-23H2,(H,34,36)

InChI Key

PPYYJUQCYNOBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)COC3=CC=CC=C3)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-3-METHYLBENZENECARBOXAMIDE
  • N-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE

Uniqueness

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-PHENOXYACETAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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